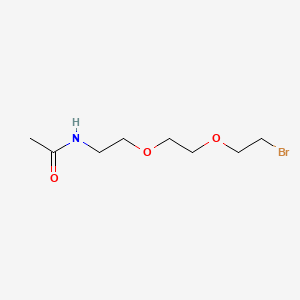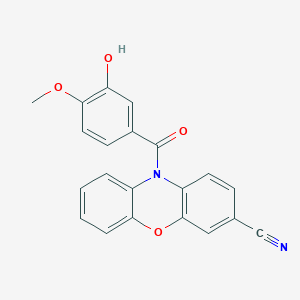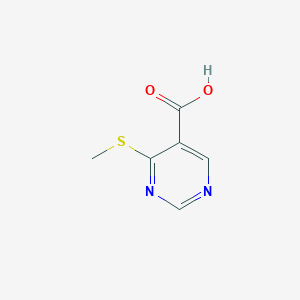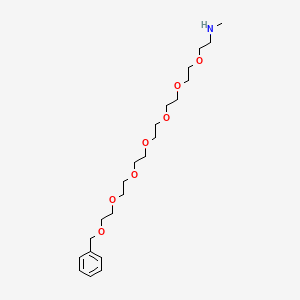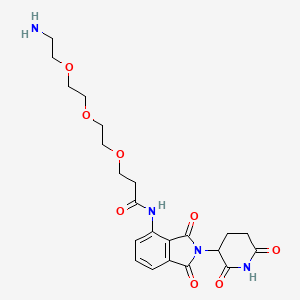
1121756-11-3 (Inner salt); 1941997-61-0 (sodium salt)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Sulfo-Cyanine3 carboxylic acid is a water-soluble fluorescent dye that emits orange light. It is widely used in various scientific fields due to its high hydrophilicity and negative charge at neutral pH. This compound is particularly valued for its application in labeling biomolecules such as proteins and nucleic acids, making it a crucial tool in molecular biology and biochemistry .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Sulfo-Cyanine3 carboxylic acid is synthesized through a series of chemical reactions involving the introduction of sulfonate groups to enhance water solubility. The synthesis typically involves the reaction of indole derivatives with sulfonating agents under controlled conditions. The reaction conditions often include the use of solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) and temperatures ranging from room temperature to slightly elevated temperatures .
Industrial Production Methods
Industrial production of Sulfo-Cyanine3 carboxylic acid follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure high purity and consistency. The compound is usually produced in bulk quantities and stored under specific conditions to maintain its stability and fluorescence properties .
Análisis De Reacciones Químicas
Types of Reactions
Sulfo-Cyanine3 carboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The carboxylic acid group can be activated and substituted with other functional groups.
Oxidation and Reduction: The compound can participate in redox reactions, although these are less common in its typical applications
Common Reagents and Conditions
Common reagents used in reactions with Sulfo-Cyanine3 carboxylic acid include carbodiimides for activating the carboxylic acid group, and various nucleophiles for substitution reactions. The reactions are typically carried out in aqueous or organic solvents like DMF or DMSO .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reacting Sulfo-Cyanine3 carboxylic acid with amines can yield amide derivatives, which are useful for labeling proteins and other biomolecules .
Aplicaciones Científicas De Investigación
Sulfo-Cyanine3 carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a fluorescent probe in various chemical assays.
Biology: Employed in labeling nucleic acids and proteins for imaging and detection purposes.
Medicine: Utilized in diagnostic assays and imaging techniques to track biological processes.
Industry: Applied in the development of biosensors and other analytical tools .
Mecanismo De Acción
The mechanism of action of Sulfo-Cyanine3 carboxylic acid involves its ability to absorb light at a specific wavelength and emit fluorescence. This property is due to the presence of conjugated double bonds and sulfonate groups, which enhance its photostability and fluorescence intensity. The compound interacts with biomolecules through covalent bonding, allowing for precise labeling and detection .
Comparación Con Compuestos Similares
Similar Compounds
- Sulfo-Cyanine5 carboxylic acid
- Sulfo-Cyanine7 carboxylic acid
- Alexa Fluor® 555
- DyLight™ 555
Uniqueness
Sulfo-Cyanine3 carboxylic acid is unique due to its high water solubility and strong fluorescence emission in the orange spectrum. Compared to similar compounds, it offers better photostability and reduced non-specific binding, making it highly suitable for various biological and chemical applications .
Propiedades
Fórmula molecular |
C30H35KN2O8S2 |
|---|---|
Peso molecular |
654.8 g/mol |
Nombre IUPAC |
potassium;1-(5-carboxypentyl)-3,3-dimethyl-2-[3-(1,3,3-trimethyl-5-sulfonatoindol-1-ium-2-yl)prop-2-enylidene]indole-5-sulfonate |
InChI |
InChI=1S/C30H36N2O8S2.K/c1-29(2)22-18-20(41(35,36)37)13-15-24(22)31(5)26(29)10-9-11-27-30(3,4)23-19-21(42(38,39)40)14-16-25(23)32(27)17-8-6-7-12-28(33)34;/h9-11,13-16,18-19H,6-8,12,17H2,1-5H3,(H2-,33,34,35,36,37,38,39,40);/q;+1/p-1 |
Clave InChI |
XSSPIINVLTVORR-UHFFFAOYSA-M |
SMILES canónico |
CC1(C2=C(C=CC(=C2)S(=O)(=O)[O-])[N+](=C1C=CC=C3C(C4=C(N3CCCCCC(=O)O)C=CC(=C4)S(=O)(=O)[O-])(C)C)C)C.[K+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3,3''-[[(1,2-Diphenylethane-1,2-diyl)bis(azanylylidene)]bis(methanylylidene)]bis(2'-benzyl-2-hydroxy-[1,1'-binaphthalene])](/img/structure/B15073102.png)
![ditert-butyl-[2-[2,4,6-tri(propan-2-yl)phenyl]phenyl]phosphane;dichloromethane;methanesulfonate;N-methyl-2-phenylaniline;palladium(2+)](/img/structure/B15073105.png)
![Methyl (2S,4R)-4-Hydroxy-1-[(R)-1-phenylethyl]piperidine-2-carboxylate](/img/structure/B15073111.png)

![sodium;2-[4-(3,12-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl)pentanoylamino]ethanesulfonate;hydrate](/img/structure/B15073116.png)

